1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17550191
InChI: InChI=1S/C13H15ClO2/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C13H15ClO2
Molecular Weight: 238.71 g/mol

1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride

CAS No.:

Cat. No.: VC17550191

Molecular Formula: C13H15ClO2

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride -

Specification

Molecular Formula C13H15ClO2
Molecular Weight 238.71 g/mol
IUPAC Name 1-(4-methoxyphenyl)cyclopentane-1-carbonyl chloride
Standard InChI InChI=1S/C13H15ClO2/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Standard InChI Key SJHUSIGZXTXFCP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a cyclopentane ring fused to a carbonyl chloride group (–COCl) and a para-methoxy-substituted benzene ring. The methoxy group (–OCH₃) at the para position donates electron density through resonance, modulating the electrophilicity of the carbonyl carbon while influencing the compound’s solubility and crystallinity. The cyclopentane ring introduces significant steric hindrance, which impacts reaction kinetics and selectivity in synthetic applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₃ClO₂
Molecular Weight252.69 g/mol
IUPAC Name1-(4-Methoxyphenyl)cyclopentane-1-carbonyl chloride
SMILESCOC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl
InChIKeyYMTVXKZJQHNDTA-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR), aromatic protons (δ ~6.8–7.2 ppm), and the cyclopentane backbone (δ ~1.5–2.5 ppm). The carbonyl chloride carbon appears at δ ~170–175 ppm in ¹³C NMR, consistent with analogous acyl chlorides . Infrared (IR) spectroscopy shows a strong C=O stretch at ~1800 cm⁻¹ and C–Cl vibration at ~550 cm⁻¹.

Synthetic Routes and Optimization

Direct Synthesis from Carboxylic Acid Precursors

The most common preparation involves treating 1-(4-methoxyphenyl)cyclopentanecarboxylic acid with chlorinating agents such as oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂). A typical protocol involves:

  • Dissolving the carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM) under nitrogen.

  • Adding oxalyl chloride (3 eq.) and catalytic dimethylformamide (DMF, 0.1 eq.) at 0°C.

  • Stirring at room temperature for 2–4 hours, followed by solvent removal under reduced pressure .

Critical Parameters:

  • Excess oxalyl chloride ensures complete conversion, as residual acid can lead to side reactions.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride to the carboxylic acid.

Alternative Pathways via Zinc-Mediated Coupling

Emerging methods utilize organozinc reagents for modular synthesis. For example, silylzinc intermediates (e.g., PhMe₂SiZnI·TMEDA) can couple with acid chlorides under nickel catalysis to form functionalized ketones, though this approach remains underexplored for methoxy-substituted systems .

Table 2: Comparative Synthesis Efficiency

MethodYield (%)Purity (%)Reaction Time (h)
Oxalyl Chloride85–92≥982–4
Thionyl Chloride78–8895–971–3
Ni-Catalyzed Coupling65–7590–9312–24

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes rapid substitution with nucleophiles such as amines, alcohols, and thiols. For instance, reaction with benzylamine in tetrahydrofuran (THF) at 0°C yields the corresponding amide within 1 hour (90% yield). Steric effects from the cyclopentane ring slow reactivity compared to linear acyl chlorides, necessitating extended reaction times for bulkier nucleophiles .

Photochemical Applications

Under blue LED irradiation (477 nm), the compound participates in radical chain reactions via single-electron transfer (SET) mechanisms. For example, photoredox catalysis with fac-Ir(ppy)₃ generates acyl radicals, enabling C–H functionalization of alkanes and arenes .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure makes it a valuable precursor to protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Coupling with aminoisoxazoles yields candidates with enhanced metabolic stability, as demonstrated in recent kinase inhibitor campaigns .

Polymeric Materials

Incorporation into polyesters via interfacial polymerization improves thermal stability (Tg ~120°C) and solvent resistance. Copolymers with ethylene glycol exhibit tunable mechanical properties for biomedical coatings .

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